2-Cyano-4-(trifluoromethoxy)pyridine
Description
2-Cyano-4-(trifluoromethoxy)pyridine is a pyridine derivative featuring a cyano (-CN) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position. The cyano group enhances the aromatic ring’s electron deficiency, while the trifluoromethoxy group contributes to lipophilicity and metabolic stability, making it a candidate for agrochemical and pharmaceutical applications .
Synthetic routes for such derivatives often involve cross-coupling reactions or skeletal editing strategies. For example, the atom-pair swap method enables efficient introduction of trifluoromethoxy groups into pyridine scaffolds .
Properties
Molecular Formula |
C7H3F3N2O |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
4-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-1-2-12-5(3-6)4-11/h1-3H |
InChI Key |
RMXXOLZTBWJOMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OC(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group onto a pyridine ring. One common method is the trifluoromethoxylation of a cyano-substituted pyridine derivative. This can be achieved using reagents such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-4-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
2-Cyano-4-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The cyano group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 2-Cyano-4-(trifluoromethoxy)pyridine
Key Observations:
Trifluoromethoxy at the 4-position improves lipophilicity, aiding membrane permeability, as seen in CTEP’s central nervous system activity .
Bioactivity Trade-offs: Anti-TMV Activity: 2-position modifications (e.g., cyano) in pyridines correlate with increased anti-TMV activity, as observed in cyclopenta[c]pyridine derivatives . Insecticidal Activity: Compound 112, with a chloro-trifluoromethoxy phenyl group, retains insecticidal efficacy, while cyano substitution may reduce this activity due to altered binding interactions .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
| Property | This compound | 4-(Trifluoromethoxy)aniline | CTEP (RO4956371) |
|---|---|---|---|
| Molecular Weight | ~208 g/mol | 177 g/mol | 391.77 g/mol |
| LogP (Lipophilicity) | Estimated ~2.1 (high) | ~1.8 | ~4.3 (very high) |
| Metabolic Stability | High (due to -OCF₃) | Moderate | High (fluorine shielding) |
| Bioactivity | Anti-TMV (predicted) | Precursor for agrochemicals | mGluR5 antagonist |
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